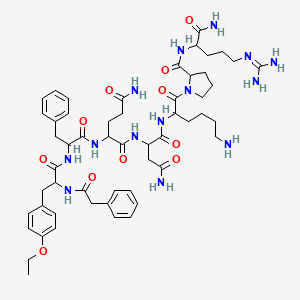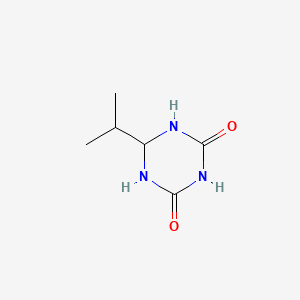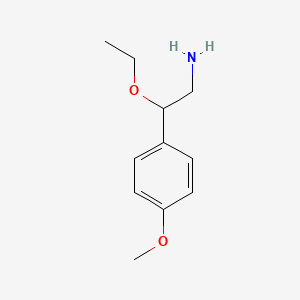
4-Amino-2-(2-aminoethyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(2-aminoethyl)butanoic acid is an organic compound with the molecular formula C6H15N2O2. It is a derivative of butanoic acid and contains two amino groups, making it a diamino acid. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(2-aminoethyl)butanoic acid typically involves the reaction of butanoic acid derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(2-aminoethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-Amino-2-(2-aminoethyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-aminoethyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The pathways involved may include amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
4-Aminobutanoic acid:
2-Amino-4-(hydroxymethyl-phosphinyl)butanoic acid: A compound with similar structural features but different functional groups.
Uniqueness: 4-Amino-2-(2-aminoethyl)butanoic acid is unique due to its dual amino groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-amino-2-(2-aminoethyl)butanoic acid |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-5(2-4-8)6(9)10/h5H,1-4,7-8H2,(H,9,10) |
InChI Key |
ZEDMWCZZMFUPFY-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)


![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)



![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)
